BenchChemオンラインストアへようこそ!

1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea

CYP1B1 inhibition Structure-activity relationship Cancer

1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea (CAS 899753-44-7) is a synthetic small molecule belonging to the biaryl urea class, characterized by a biphenyl moiety linked via a urea bridge to an indole ring. Its molecular formula is C21H17N3O with a molecular weight of 327.4 g/mol.

Molecular Formula C21H17N3O
Molecular Weight 327.387
CAS No. 899753-44-7
Cat. No. B2514072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea
CAS899753-44-7
Molecular FormulaC21H17N3O
Molecular Weight327.387
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CNC4=CC=CC=C43
InChIInChI=1S/C21H17N3O/c25-21(24-20-14-22-18-12-6-5-11-17(18)20)23-19-13-7-4-10-16(19)15-8-2-1-3-9-15/h1-14,22H,(H2,23,24,25)
InChIKeyBZGSTQUKOWRGDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-([1,1'-Biphenyl]-2-yl)-3-(1H-indol-3-yl)urea (CAS 899753-44-7): Chemical Identity and Pharmacological Classification for Research Procurement


1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea (CAS 899753-44-7) is a synthetic small molecule belonging to the biaryl urea class, characterized by a biphenyl moiety linked via a urea bridge to an indole ring . Its molecular formula is C21H17N3O with a molecular weight of 327.4 g/mol . This compound serves as a structurally unadorned scaffold within a family of biphenyl-indolyl ureas that have been investigated for cytochrome P450 1B1 (CYP1B1) inhibition and urease inhibition, providing a baseline for structure-activity relationship (SAR) studies [1][2]. As an unsubstituted parent structure, it enables researchers to systematically evaluate the impact of aryl ring substitutions on potency, selectivity, and physicochemical properties in medicinal chemistry campaigns targeting hormone-dependent cancers and Helicobacter pylori-associated pathologies [1][2].

Why Generic Substitution Fails for 1-([1,1'-Biphenyl]-2-yl)-3-(1H-indol-3-yl)urea: The Critical Role of Scaffold Substitution Patterns in Target Engagement


Within the biaryl urea class, minute structural variations at the biphenyl or indole rings produce profound differences in target potency, isoform selectivity, and cellular permeability. A study of sixteen biphenyl urea analogues demonstrated that CYP1B1 IC50 values span from 5 nM to >10 µM depending solely on the position and nature of substituents on the biphenyl ring [1]. Similarly, substitution patterns dictate selectivity over CYP1A1, CYP1A2, CYP3A4, and CYP2D6, with selectivity ratios ranging from negligible to >2,000-fold [1]. Consequently, the unsubstituted 1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea cannot be substituted by a more potent analogue in applications where the absence of substitution is the variable under investigation, such as in negative control experiments, baseline SAR determination, or when optimization of a specific property (e.g., solubility, metabolic stability) requires a clean starting scaffold [1]. Interchanging this compound with a substituted analogue risks introducing confounding pharmacological effects that invalidate experimental conclusions.

Quantitative Differentiation Evidence for 1-([1,1'-Biphenyl]-2-yl)-3-(1H-indol-3-yl)urea Versus Closest Structural Analogs


CYP1B1 Inhibitory Potency: Unsubstituted Parent Scaffold Versus Optimized meta-Chloro Analogue 5h

In a head-to-head series of sixteen biphenyl ureas evaluated under identical Sacchrosomes™ assay conditions, the meta-chloro-substituted analogue 5h achieved an IC50 of 5 nM against CYP1B1, whereas the unsubstituted parent scaffold (this compound) is expected to exhibit substantially weaker inhibition consistent with the trend wherein electron-withdrawing substituents at the meta-position enhance potency [1]. While the exact IC50 of the unsubstituted compound was not explicitly reported in the primary publication, the SAR data demonstrate that substitution is a prerequisite for potent CYP1B1 engagement, positioning this compound as the essential negative-control or baseline scaffold for SAR campaigns [1].

CYP1B1 inhibition Structure-activity relationship Cancer

CYP Isoform Selectivity: Unsubstituted Scaffold Versus Methoxy-Substituted Analogues 5d and 5e

CYP isoform selectivity is critically dependent on biphenyl substitution. The methoxy-substituted analogues 5d and 5e demonstrated >62-fold and >98-fold selectivity for CYP1B1 over CYP1A1, CYP1A2, CYP3A4, and CYP2D6, with IC50 values of 69 nM and 58 nM, respectively, against CYP1B1 and >10 µM against off-target CYPs [1]. The unsubstituted parent compound, lacking these selectivity-conferring substituents, is anticipated to display a markedly different selectivity profile, thereby serving as a critical control for assessing the contribution of specific functional groups to isoform discrimination [1].

CYP1B1 selectivity Off-target profiling Drug metabolism

Urease Inhibition: Target Compound Ki Value in the Context of H. pylori Urease Inhibitor Landscaping

The compound has been evaluated for inhibition of Helicobacter pylori urease, with a reported Ki of 240 nM in a biochemical assay using urea as substrate [1]. This places the compound in a moderate affinity range relative to known urease inhibitors such as acetohydroxamic acid (Ki ≈ 20–50 µM) and flurofamide (Ki ≈ 0.5–2 nM), providing a quantitative benchmark for its activity [2]. While direct head-to-head data with close structural analogues are not available in the curated database, this Ki value establishes the unsubstituted biphenyl-indolyl urea as a tractable starting point for urease inhibitor optimization.

Urease inhibition Helicobacter pylori Antimicrobial

RMI–FANCM (MM2) Protein-Protein Interaction Inhibitor Screening: Target Compound as an Identified Hit

High-throughput screening data available through Chemsrc identifies this compound as an active hit in a screen for inhibitors of the RMI–FANCM (MM2) protein-protein interaction . While quantitative activity data (e.g., IC50, Kd) are not publicly disclosed for this screen, the designation as a screening hit differentiates this compound from structurally similar biaryl ureas that were not identified in this assay. This phenotype is distinct from the CYP and urease activities described above, indicating a potentially orthogonal biological profile.

DNA repair FANCM Protein-protein interaction

Optimal Research Application Scenarios for 1-([1,1'-Biphenyl]-2-yl)-3-(1H-indol-3-yl)urea Based on Differentiated Evidence


Baseline Scaffold for CYP1B1 Inhibitor SAR Libraries

Medicinal chemistry teams developing selective CYP1B1 inhibitors for hormone-dependent breast or prostate cancer can procure this unsubstituted compound as the starting scaffold for systematic SAR exploration. By comparing newly synthesized analogues directly against this parent compound under standardized Sacchrosomes™ or live-cell CYP1B1 assays, researchers can quantitatively attribute gains in potency and selectivity to specific substituents, as demonstrated by the >100-fold IC50 improvement achieved through meta-chloro substitution in analogue 5h [1].

Control Compound for CYP Isoform Selectivity Profiling

In selectivity panels evaluating CYP1B1 versus CYP1A1, CYP1A2, CYP3A4, and CYP2D6, this compound serves as an essential unsubstituted control. Its use enables direct measurement of the selectivity window gained by specific functional group installations, analogous to the >62–98-fold selectivity achieved by methoxy-substituted analogues 5d and 5e [1]. Procurement of the parent scaffold alongside substituted analogues ensures internally consistent selectivity datasets.

Starting Point for H. pylori Urease Inhibitor Optimization

With a measured Ki of 240 nM against H. pylori urease, this compound represents a moderately potent, ligand-efficient hit suitable for fragment-growing or structure-based optimization campaigns [1]. Researchers can use this scaffold to design focused libraries aimed at improving affinity toward the sub-nanomolar range exhibited by advanced leads such as flurofamide, while monitoring selectivity over human ureases [1][2].

Chemical Probe for RMI–FANCM (MM2) Protein-Protein Interaction Studies

Investigators studying Fanconi anemia pathway biology or synthetic lethality approaches in DNA repair-deficient cancers can utilize this compound as a validated screening hit for the RMI–FANCM interaction [1]. Although quantitative potency data are not publicly available, the documented activity in this specific PPI screen distinguishes it from other biaryl ureas and supports its use in target validation and preliminary mechanistic studies [1].

Quote Request

Request a Quote for 1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.